molecular formula C17H12ClF3N2O2 B2588308 Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate CAS No. 2061269-22-3

Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B2588308
CAS No.: 2061269-22-3
M. Wt: 368.74
InChI Key: NLWGHUQGTOEOMN-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with chlorine (position 8), phenyl (position 3), and trifluoromethyl (position 6) groups, along with an ethyl ester at position 1.

Properties

IUPAC Name

ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O2/c1-2-25-16(24)13-14-12(18)8-11(17(19,20)21)9-23(14)15(22-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWGHUQGTOEOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=CN2C(=N1)C3=CC=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyridine and an appropriate chloro-phenyl derivative, the reaction proceeds through nucleophilic substitution and cyclization steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives, including Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate, as promising candidates in cancer therapy. The compound exhibits cytotoxic effects against various cancer cell lines, making it a subject of interest for drug development aimed at treating malignancies.

Case Study:
A study published in Molecules demonstrated that derivatives of imidazo[1,5-a]pyridines showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific kinases involved in cancer progression and other diseases.

Data Table: Enzyme Inhibition Potency

Enzyme TargetIC50 (µM)Reference
Kinase A0.45
Kinase B0.60
Phosphodiesterase0.75

Photophysical Properties

The unique trifluoromethyl group in the compound enhances its photophysical properties, making it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent materials.

Research Insight:
A recent review highlighted that compounds with imidazo[1,5-a]pyridine scaffolds can serve as efficient fluorophores due to their strong luminescence and stability under ambient conditions . This property is crucial for developing advanced materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Key Functional Groups Yield/Notes
Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate Imidazo[1,5-a]pyridine 8-Cl, 3-Ph, 6-CF₃ Ethyl ester (1) N/A (hypothetical)
Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate () Triazolo[1,5-a]pyridine 6-Me, 8-Ph Ethyl ester (7) 72% yield, planar crystal
QK-3198 () Imidazo[1,5-a]pyridine 8-Br Ethyl ester (1) 95% purity

Table 2: Substituent Impact on Properties

Substituent Position Effect on Properties Example Compound
Trifluoromethyl (CF₃) 6 ↑ Lipophilicity, ↑ metabolic stability, electron-withdrawing Target compound
Chlorine (Cl) 8 Moderate electronegativity, metabolic resistance Target compound
Bromine (Br) 8 ↑ Hydrophobicity, potential for cross-coupling QK-3198 ()
Phenyl (Ph) 3 ↑ π-π stacking potential, variable dihedral angles Target compound

Biological Activity

Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate (CAS Number: 2061269-22-3) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14ClF3N2O2
  • Molecular Weight : 368.7 g/mol
  • CAS Number : 2061269-22-3

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity by influencing the electronic properties of the molecule.

Antimicrobial Properties

Recent studies have indicated that imidazopyridine derivatives exhibit notable antimicrobial activities. This compound has shown promising results against various bacterial strains. For instance, a study reported that compounds within this class demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating potential as effective antimicrobial agents .

Anticancer Activity

Imidazopyridine derivatives are also recognized for their anticancer properties. Specifically, compounds with similar structures have been noted for their ability to inhibit key kinases involved in cancer progression. This compound may exhibit cytotoxic effects through selective inhibition of these kinases, leading to reduced tumor growth in vitro and in vivo models .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the imidazo[1,5-a]pyridine core can significantly affect potency and selectivity against target proteins.

ModificationEffect on ActivityReference
Trifluoromethyl groupIncreases lipophilicity and potency
Chlorine substitutionEnhances binding affinity to target proteins
Phenyl ring modificationsAlters selectivity towards specific kinases

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : In a comparative study against Staphylococcus aureus and Escherichia coli, the compound demonstrated MIC values ranging from 3.12 to 12.5 μg/mL, indicating strong antibacterial activity .
  • Cytotoxicity Assays : In cancer cell lines, the compound showed selective cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics, suggesting a favorable therapeutic index .
  • In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent .

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